N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC16385108
Molecular Formula: C16H20N2O3S2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3S2 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | N-[5,5-dioxo-3-(2-propan-2-ylphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C16H20N2O3S2/c1-10(2)12-6-4-5-7-13(12)18-14-8-23(20,21)9-15(14)22-16(18)17-11(3)19/h4-7,10,14-15H,8-9H2,1-3H3 |
| Standard InChI Key | GCPMYUYAAISWPX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of compounds similar to N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the phenyl group. Catalysts and controlled reaction conditions are often necessary to optimize yields and minimize byproducts.
| Synthetic Step | Description |
|---|---|
| Formation of Thiazole Ring | Involves condensation reactions or cyclization processes |
| Introduction of Phenyl Group | May involve cross-coupling reactions or direct arylation |
| Final Acetamide Formation | Typically involves amidation reactions |
Potential Biological Activities
While specific biological activities of N-[(2Z)-5,5-dioxido-3-[2-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas. For example, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
| Potential Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Thiazoles have been shown to inhibit bacterial growth |
| Anti-inflammatory Activity | Some thiazole derivatives exhibit anti-inflammatory effects |
| Anticancer Activity | Certain compounds with thiazole moieties have demonstrated anticancer properties |
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